

comparing the efficacy of lead versus tin in perovskite solar cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Lead**

Cat. No.: **B147955**

[Get Quote](#)

A Comparative Guide to Lead vs. Tin in Perovskite Solar Cells

For Researchers, Scientists, and Drug Development Professionals

The rapid evolution of perovskite solar cells (PSCs) has positioned them as a formidable contender in the next generation of photovoltaic technologies. Their high power conversion efficiencies (PCEs) and low-cost fabrication methods have driven intense research interest.^[1] A critical aspect of perovskite composition is the choice of the metal cation, with **lead** (Pb) being the most common and highest-performing option to date. However, the inherent toxicity of **lead** has spurred the investigation of alternatives, with tin (Sn) emerging as a promising, environmentally benign substitute.^{[2][3]} This guide provides an objective comparison of the efficacy of **lead**-based and tin-based perovskite solar cells, supported by experimental data and detailed methodologies.

Performance Metrics: A Quantitative Comparison

Lead-based perovskite solar cells have consistently demonstrated superior performance in terms of power conversion efficiency and overall stability. However, advancements in tin-based PSCs are steadily closing this gap. The following tables summarize the key performance metrics for both types of solar cells based on reported experimental data.

Performance Metric	Lead-Based PSCs	Tin-Based PSCs	Mixed Tin-Lead PSCs
Power Conversion Efficiency (PCE)	Up to 26.39% (certified)[4]	Typically 10-15%, with certified records up to 16.65%[5][6]	Up to 24.9% (single-junction) and 30.6% (in tandem devices)[7]
Open-Circuit Voltage (VOC)	~1.1 V[2]	~0.5 - 0.6 V[2]	>0.9 V[7]
Short-Circuit Current Density (JSC)	>25 mA/cm ²	20-25 mA cm ⁻² [2]	~33.1 mA/cm ² [7]
Fill Factor (FF)	>80%	Typically lower than Pb-based due to higher series resistance	Up to 82.6%[7]
Stability	Can retain >95% of initial PCE after 1000 hours of continuous illumination[4]	Prone to rapid degradation in ambient conditions due to Sn ²⁺ oxidation, though stability is improving with additives and encapsulation.[2][8]	Improved thermal and operational stability compared to pure Sn-based cells.[9]

Core Challenges: Stability and Toxicity

The primary drawback of **lead**-based PSCs is the toxicity of **lead**, which raises environmental and health concerns, potentially hindering large-scale commercialization.[10][11]

For tin-based PSCs, the main challenge lies in the chemical instability of the tin(II) cation (Sn²⁺). Sn²⁺ is highly susceptible to oxidation to tin(IV) (Sn⁴⁺) in the presence of oxygen and moisture, which disrupts the perovskite crystal structure and degrades device performance.[2][12][13] This oxidation process is a key factor contributing to the lower efficiency and poor long-term stability of tin-based devices compared to their **lead**-based counterparts.

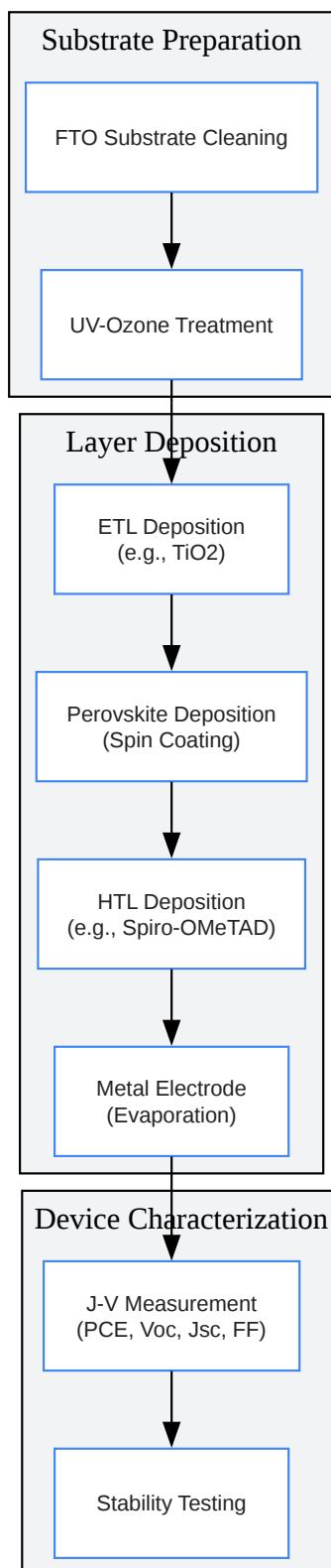
Experimental Protocols: Fabrication of Perovskite Solar Cells

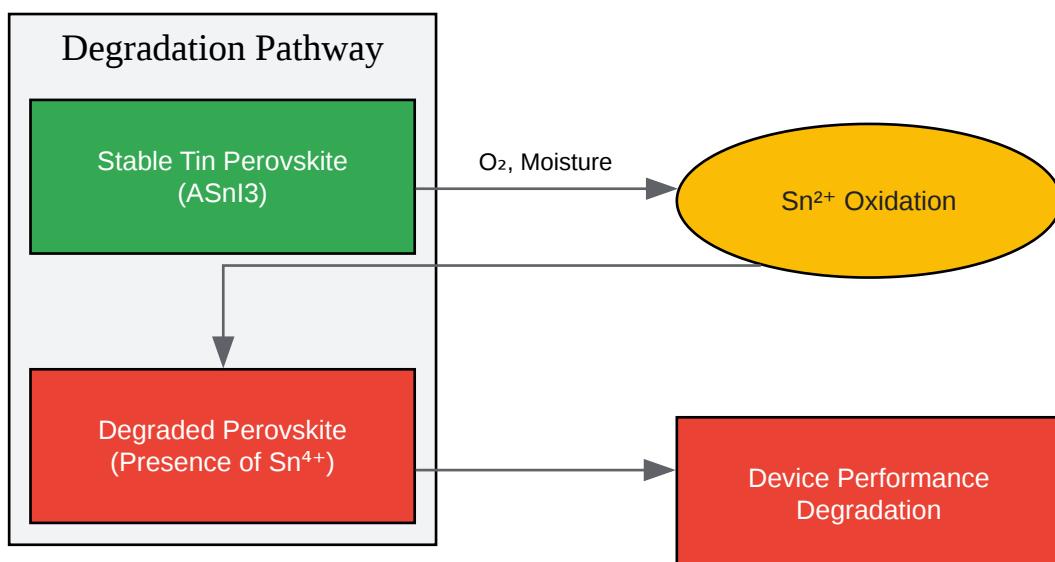
The fabrication of both **lead** and tin-based perovskite solar cells involves a series of deposition steps for the various layers of the device. Solution-based techniques are the most common due to their low cost and versatility.[\[1\]](#)

Solution-Processing (Spin Coating) - A Representative Protocol

This protocol outlines a common one-step spin coating method for fabricating a standard n-i-p architecture perovskite solar cell.

- Substrate Preparation:
 - Fluorine-doped Tin Oxide (FTO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.[\[14\]](#)
 - The substrates are then treated with UV-Ozone for 15-20 minutes to improve the wettability of the surface.
- Electron Transport Layer (ETL) Deposition:
 - A compact layer of TiO_2 or SnO_2 is deposited on the FTO substrate, often by spin coating a precursor solution followed by annealing at high temperatures (e.g., 450-500 °C for TiO_2).
- Perovskite Layer Deposition:
 - Precursor Solution Preparation:
 - For **Lead**-Based (e.g., MAPbI_3): Methylammonium iodide (MAI) and **lead** iodide (PbI_2) are dissolved in a solvent mixture, typically DMF and DMSO.[\[1\]](#)
 - For Tin-Based (e.g., FASnI_3): Formamidinium iodide (FAI) and tin(II) iodide (SnI_2) are dissolved in a suitable solvent. Additives like SnF_2 are often included to inhibit the oxidation of Sn^{2+} .[\[5\]](#)


- Spin Coating: The precursor solution is dispensed onto the ETL-coated substrate and spun at a specific speed (e.g., 4000-6000 rpm) for a set duration (e.g., 30-60 seconds).
[\[14\]](#)
- Antisolvent Quenching: During the spin coating process, an antisolvent (e.g., chlorobenzene or toluene) is dripped onto the spinning substrate to induce rapid crystallization and form a uniform perovskite film.
- Annealing: The film is then annealed at a moderate temperature (e.g., 100-150 °C) to remove residual solvent and complete the crystallization process.
[\[14\]](#)
- Hole Transport Layer (HTL) Deposition:
 - A solution of a hole-transporting material, such as Spiro-OMeTAD, is spin-coated on top of the perovskite layer.
[\[14\]](#)
- Metal Electrode Deposition:
 - Finally, a metal contact, typically gold (Au) or silver (Ag), is deposited on the HTL through thermal evaporation to complete the device.
[\[14\]](#)


Vapor-Based Techniques

Vapor-based deposition methods, such as chemical vapor deposition (CVD) and physical vapor deposition (PVD), offer better control over film uniformity and crystallinity, which can be beneficial for large-area device fabrication.
[\[1\]](#)
[\[15\]](#) In a typical two-step hybrid vapor deposition process, a metal halide (e.g., PbI_2) is first deposited via thermal evaporation, followed by a reaction with an organic halide vapor (e.g., MAI) in a controlled atmosphere to form the perovskite film.
[\[1\]](#)

Visualizing Key Processes

To better understand the fabrication workflow and the degradation mechanism in tin-based perovskites, the following diagrams are provided.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fabrication Techniques of Perovskite Solar Cells | Encyclopedia MDPI [encyclopedia.pub]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. Tin-based perovskite solar cell - Wikipedia [en.wikipedia.org]
- 6. lightsources.org [lightsources.org]
- 7. bioengineer.org [bioengineer.org]
- 8. internationaltin.org [internationaltin.org]
- 9. Tin–lead halide perovskites with improved thermal and air stability for efficient all-perovskite tandem solar cells - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/C8SE00314A [pubs.rsc.org]

- 10. [PDF] Challenges in tin perovskite solar cells. | Semantic Scholar [semanticscholar.org]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fabrication strategies for lead-free bismuth-based perovskite solar cells: a review - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [comparing the efficacy of lead versus tin in perovskite solar cells]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b147955#comparing-the-efficacy-of-lead-versus-tin-in-perovskite-solar-cells\]](https://www.benchchem.com/product/b147955#comparing-the-efficacy-of-lead-versus-tin-in-perovskite-solar-cells)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com